molecular formula C9H6ClNO3 B14582171 Chloro(phenyl)methyl carbonisocyanatidate CAS No. 61351-38-0

Chloro(phenyl)methyl carbonisocyanatidate

Cat. No.: B14582171
CAS No.: 61351-38-0
M. Wt: 211.60 g/mol
InChI Key: NPKZVKPQFDOXFW-UHFFFAOYSA-N
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Description

Chloro(phenyl)methyl carbonisocyanatidate is an organic compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes. This compound is characterized by the presence of a chloro group, a phenyl group, and a carbonisocyanatidate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(phenyl)methyl carbonisocyanatidate typically involves the reaction of chloro(phenyl)methyl isocyanate with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is typically conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Chloro(phenyl)methyl carbonisocyanatidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloro(phenyl)methyl carbonisocyanatidate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of polyurethanes and other polymers

Mechanism of Action

The mechanism of action of Chloro(phenyl)methyl carbonisocyanatidate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. This reactivity is exploited in various synthetic applications, including the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isocyanate
  • Methyl isocyanate
  • Chloroethyl isocyanate

Uniqueness

Chloro(phenyl)methyl carbonisocyanatidate is unique due to the presence of both a chloro group and a phenyl group, which enhances its reactivity and versatility in organic synthesis. Compared to other isocyanates, it offers a broader range of reactivity and can be used to synthesize a wider variety of compounds .

Properties

CAS No.

61351-38-0

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

[chloro(phenyl)methyl] N-(oxomethylidene)carbamate

InChI

InChI=1S/C9H6ClNO3/c10-8(14-9(13)11-6-12)7-4-2-1-3-5-7/h1-5,8H

InChI Key

NPKZVKPQFDOXFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(OC(=O)N=C=O)Cl

Origin of Product

United States

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